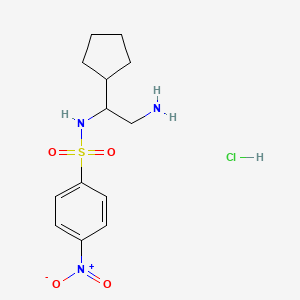![molecular formula C13H20N4O2 B1653296 4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine CAS No. 1803581-15-8](/img/structure/B1653296.png)
4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and morpholine rings through a series of condensation reactions, often using reagents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Morpholin-4-yl-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanone
- Morpholin-4-yl-(5-phenyl-1H-pyrazol-4-yl)methanone
- Morpholin-4-yl-(5-methyl-1H-pyrazol-4-yl)methanone
Uniqueness
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also contribute to its distinct pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1803581-15-8 |
|---|---|
Molekularformel |
C13H20N4O2 |
Molekulargewicht |
264.32 |
IUPAC-Name |
morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C13H20N4O2/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10/h9-10,14H,1-8H2,(H,15,16) |
InChI-Schlüssel |
JLHWDSFGUDRIPJ-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3 |
Kanonische SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)-1-{6-oxaspiro[4.5]decan-9-yl}urea](/img/structure/B1653213.png)
![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylpyridin-2-amine](/img/structure/B1653215.png)

![1-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B1653218.png)
![N-(5-methyl-1,3-thiazol-2-yl)-N'-[(quinolin-4-yl)methyl]ethanediamide](/img/structure/B1653222.png)
![1-[2-(5-Ethylfuran-2-yl)azepan-1-yl]-2-(4-hydroxyphenyl)-2-methoxyethan-1-one](/img/structure/B1653224.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1653230.png)
![1-[[(6S)-2-(2-Methoxyphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methyl]-3-propan-2-ylurea](/img/structure/B1653231.png)

![N-{[2-(methylsulfanyl)pyridin-4-yl]methyl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B1653233.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({1,4-dioxaspiro[4.6]undecan-2-yl}methyl)propanamide](/img/structure/B1653234.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1653235.png)
![2-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B1653236.png)
